molecular formula C16H16N2O B2610683 (E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one CAS No. 1006333-87-4

(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2610683
CAS No.: 1006333-87-4
M. Wt: 252.317
InChI Key: CZUDVEBHAQGYIM-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a synthetic compound designed for preclinical research, featuring a molecular architecture that combines an indanone core with a pyrazole subunit. The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in pharmacologically active compounds and its utility in developing agents for central nervous system disorders . This specific structure is of significant interest for probing mechanisms of neurite outgrowth and axonal regeneration, which are critical processes in recovery from nerve injuries and polyneuropathies . Research into small molecules that can stimulate neurotropic activity represents a promising frontier, as they may offer alternatives to complex biologicals like neurotrophic factors. The integration of a pyrazole ring further diversifies its potential for interaction with various biological targets, as this heterocycle is commonly employed in the design of enzyme inhibitors and receptor modulators. Consequently, this compound warrants investigation in studies focused on neurodegenerative disease models, peripheral neuropathy, and general drug discovery campaigns aimed at identifying novel therapeutic candidates for neuronal repair. It is intended solely for use in laboratory research.

Properties

IUPAC Name

(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-3-18-10-14(11(2)17-18)9-13-8-12-6-4-5-7-15(12)16(13)19/h4-7,9-10H,3,8H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUDVEBHAQGYIM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can vary, with ethanol or methanol being common choices. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halides or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. The pyrazole moiety is known for its ability to inhibit specific cancer cell lines. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The incorporation of the (E)-2-(methylene) structure enhances the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a pathway for developing new anti-inflammatory drugs based on the (E)-2-(methylene) framework .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound has been explored for its pesticidal properties. Compounds with similar configurations have shown efficacy in controlling pests and diseases in crops. They work by disrupting the metabolic processes of pests, leading to their mortality without significantly affecting beneficial insects .

Herbicidal Properties
In addition to insecticidal applications, there is growing interest in the herbicidal potential of pyrazole derivatives. The selective inhibition of specific plant enzymes involved in growth regulation can lead to effective weed management strategies in agricultural settings. Research indicates that these compounds can be developed into environmentally friendly herbicides that target specific weed species while preserving crop health .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent or modifier can lead to the development of advanced materials suitable for various industrial applications .

Nanotechnology
In nanotechnology, the synthesis of nanoparticles using (E)-2-(methylene) compounds has shown promise in drug delivery systems. The unique properties imparted by the pyrazole structure allow for targeted delivery and controlled release of therapeutic agents, enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Pyrazole Substituent Variations
  • 1-Phenyl-3-methylpyrazole-indanone hybrids (e.g., compound 6a in ): Substituents: 5-Chloro-3-methyl-1-phenylpyrazole fused to indanone. Synthesis: Similar Claisen-Schmidt method, but with phenyl groups introducing higher steric bulk. Spectral Data: ¹H NMR shows distinct phenyl protons (δ 7.5–7.9 ppm) and a methylene bridge (δ 3.94 ppm) . Contrast: The ethyl group in the target compound may enhance lipophilicity compared to phenyl, affecting bioavailability.
  • Thiophene/Quinoline-Substituted Pyrazole-Indanones (e.g., ): Example: C23H16N2OS (thiophene substituent) has a planar structure with a dihedral angle of 8.15° between indanone and aryl fragments .
Indanone Substituent Variations
  • Hydroxy/Methoxy-Indanone Derivatives (e.g., C11–C15 in ): Example: (E)-2-((9-Ethyl-9H-carbazol-3-yl)methylene)-4-hydroxy-2,3-dihydro-1H-inden-1-one (C11) has a hydroxy group at position 4, contributing to hydrogen bonding and higher melting points (283.9–284.3°C) . Contrast: The target compound lacks polar substituents on indanone, likely reducing solubility but increasing membrane permeability.

Physicochemical Properties

Compound Substituents (Pyrazole/Indanone) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/HRMS)
Target Compound 1-Ethyl-3-methyl / None N/A N/A Expected δ ~2.44 (-CH₃), δ ~1.2–1.5 (-CH₂CH₃)
6a () 1-Phenyl-3-methyl / None N/A High δ 2.44 (-CH₃), m/z 335.45 [M+1]
C11 () Carbazole / 4-Hydroxy 283.9–284.3 78 HRMS m/z 354.1489 [M+H]+
DDI () Dibromo-4-hydroxy / None N/A N/A Topoisomerase II inhibition
C23H16N2OS () Thiophene / None N/A Good Crystal structure analysis

Crystallographic and Electronic Comparisons

  • Planarity and Packing: Benzylidene-indanone derivatives () exhibit near-planar structures (dihedral angles <8.15°), favoring π-π stacking . The ethyl group in the target compound may introduce torsional strain, reducing planarity compared to phenyl/thiophene analogs.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) decrease electron density on the indanone carbonyl, altering reactivity . Alkyl groups (ethyl/methyl) in the target compound likely increase electron density, enhancing nucleophilic attack susceptibility.

Biological Activity

(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a synthetic compound characterized by a complex molecular structure that includes a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H16N2OC_{16}H_{16}N_{2}O with a molecular weight of 252.31 g/mol. The structure features a pyrazole ring attached to a dihydroindenone system, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies suggest that this compound may inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. In particular, derivatives of pyrazole have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, certain synthesized pyrazole derivatives showed up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Compounds with similar structures have exhibited broad-spectrum antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. Specific studies indicate that certain derivatives can inhibit bacterial biofilm formation significantly .

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies suggest that the compound interacts with specific enzymes and receptors involved in inflammation and cancer pathways. The binding affinities and interactions can be validated through in vitro assays that measure biological responses following exposure to the compound .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity; inhibition rates of TNF-alpha up to 85% .
Burguete et al. (2019)Investigated antimicrobial properties against Mycobacterium tuberculosis; certain compounds showed promising results compared to standard treatments .
Recent Molecular Docking StudiesHighlighted potential interactions with MMPs and inflammatory cytokine pathways, supporting the anticancer and anti-inflammatory claims .

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one, and how can reaction yields be improved?

The compound is synthesized via aldol condensation between substituted pyrazole aldehydes and dihydroindenone derivatives. For example:

  • Methodology : Dissolve equimolar aldehyde and ketone in acetic acid, add catalytic HCl, and reflux for 3–4 hours. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (15–20% EtOAc in pet ether) .
  • Yield optimization : Use microwave-assisted synthesis or adjust stoichiometry (e.g., 1.2:1 aldehyde:ketone ratio). Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol or acetonitrile) to enhance crystallinity .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques resolve ambiguities in NMR assignments?

  • 1H/13C NMR : Key peaks include the methylene proton (δ ~6.8–7.2 ppm, J = 12–15 Hz for E-isomer) and carbonyl carbon (δ ~190–200 ppm). Assign pyrazole protons (δ 1.2–1.5 ppm for ethyl/methyl groups) using 2D COSY/HSQC .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, C₁₈H₂₀N₂O requires m/z 296.1525 .
  • X-ray crystallography (if crystals form): Use SHELXL for refinement. For related indenones, space groups like P2₁/c (monoclinic) and a = 5.9–7.7 Å are common .

Advanced: How can computational modeling (DFT) predict electronic properties relevant to biological activity?

  • Methodology : Optimize geometry at B3LYP/6-31G(d,p) . Calculate HOMO-LUMO energies to assess charge transfer (ΔE ≈ 4–5 eV for indenones). Use MESP surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen for hydrogen bonding) .
  • Validation : Compare experimental UV-Vis spectra (λmax ~350–400 nm) with TD-DFT results. Discrepancies >10 nm suggest solvent effects (e.g., IEF-PCM model for ethanol) .

Advanced: How do structural modifications (e.g., pyrazole substituents) influence binding to biological targets like G-quadruplex DNA or kinases?

  • Case study : Indolylmethyleneindanones stabilize c-MYC/c-KIT G-quadruplex DNA via π-π stacking and van der Waals interactions. Replace indole with pyrazole to alter steric bulk and polarity.
  • Experimental design :
    • Synthesize analogs with varied alkyl chains (e.g., ethyl vs. cyclopentyl) .
    • Use FRET melting assays (ΔTm >10°C indicates stabilization) and ITC for binding thermodynamics .
    • Compare with kinase inhibition data (e.g., B-Raf IC₅₀ ~3 μM for related indenones) .

Advanced: How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Scenario : Discrepancies in NMR coupling constants or chemical shifts.
  • Solutions :
    • Perform variable-temperature NMR to detect conformational flexibility.
    • Re-optimize DFT calculations with polarizable continuum models (e.g., water or DMSO).
    • Validate via X-ray crystallography (e.g., SHELX refinement ).

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Crystallization conditions : Use slow evaporation in ethanol/water (9:1). Add seeding from related indenones (e.g., (E)-2-(furan-2-ylmethylidene)-dihydroindenone ).
  • Data collection : For small crystals (<0.3 mm), use Synchrotron radiation (λ = 0.71073 Å) and ORTEP-3 for thermal ellipsoid modeling .

Basic: What purification methods ensure >95% HPLC purity for pharmacological assays?

  • HPLC conditions : C18 column, 70:30 MeOH/H₂O (0.1% TFA), flow rate 1 mL/min, λ = 254 nm. Purity >95% achieved via prep-HPLC (retention time ~12–15 min) .

Advanced: How can pharmacodynamic modeling predict efficacy in cancer xenografts?

  • Modeling approach : Use indirect response models to correlate plasma concentrations with tumor growth inhibition (e.g., IC₅₀ ~3–4 μM for pMEK1 suppression ).
  • Parameters : Estimate Hill coefficient (γ ≈8) and threshold pMEK1 inhibition (>60% for tumor stasis) .

Advanced: What are the degradation pathways under acidic/alkaline conditions, and how are stable analogs designed?

  • Stability studies : Incubate in PBS (pH 7.4) and 0.1N HCl/NaOH at 37°C. Monitor via LC-MS for hydrolysis (e.g., cleavage of the methylene bridge).
  • Analog design : Introduce electron-withdrawing groups (e.g., -F) on the pyrazole ring to reduce electrophilicity .

Basic: How is enantiomeric purity assessed for chiral derivatives?

  • Chiral HPLC : Use Chiralcel IC column (99.9:0.1 hexane/iPrOH, 1 mL/min). For example, resolve R and S enantiomers with retention times 5.4/5.9 min .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.